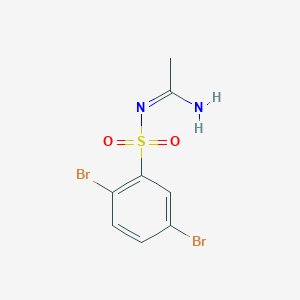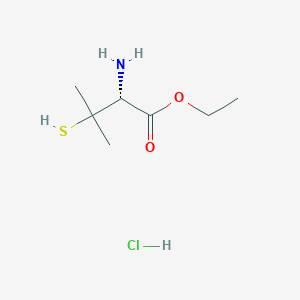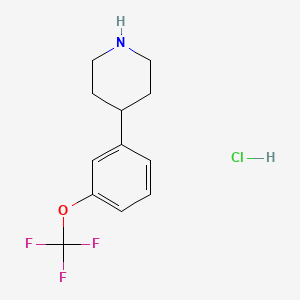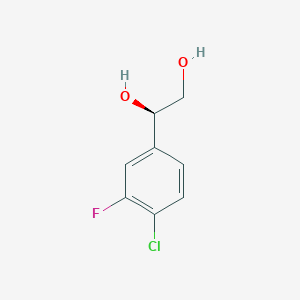
4-氯-6-新戊基嘧啶
描述
4-Chloro-6-neopentylpyrimidine is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines has received a great deal of attention due to their wide range of pharmacological effects . A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .科学研究应用
农业效率的硝化抑制
对氯嘧啶的研究证明了它们作为硝化抑制剂的有效性。对 2-氨基 4-氯 6-甲基嘧啶(一种相关化合物)的研究强调了其在水稻-小麦种植系统中提高氮肥效率的潜力。这种能力可以通过最大程度减少硝酸盐渗入水源,从而显著减少环境污染 (Srivastava 等人,2016)。
增强药物中的分子识别
氯嘧啶在药物中发挥着至关重要的作用,特别是由于它们存在于 DNA 的氨基嘧啶片段中。对 4-氨基-5-氯-2,6-二甲基嘧啶及其与 5-氯-2-羟基苯甲酸的结晶的研究揭示了对靶向药物作用至关重要的分子识别过程的见解。这些化合物的结构阐明为设计具有提高的功效和特异性的药物提供了基础 (Rajam 等人,2017)。
酶抑制剂的合成
4-氯-6-取代苯基嘧啶已被合成,作为几种重要酶抑制剂的关键中间体。这些化合物在针对各种疾病的新治疗剂的开发中具有应用。所提出的合成技术为新药发现和开发过程提供了途径 (Németh 等人,2010)。
非线性光学材料
硫嘧啶衍生物在非线性光学 (NLO) 应用中的研究是另一个有前景的领域。这些化合物由于其结构特征,表现出显着的 NLO 特性,使其适用于光电应用。这项研究为在高科技应用(如电信和信息处理)中使用氯嘧啶衍生物开发材料打开了大门 (Hussain 等人,2020)。
抗癌和抗菌剂
氯嘧啶衍生物也因其作为抗癌和抗菌剂的潜力而受到评估。合成和测试新型吡唑并[3,4-d]嘧啶作为细胞周期蛋白依赖性激酶 2 抑制剂提供了一个例子,说明如何将氯嘧啶化合物开发成有效的抗癌治疗剂 (Cherukupalli 等人,2018)。
作用机制
Target of Action
4-Chloro-6-neopentylpyrimidine is primarily used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like 4-Chloro-6-neopentylpyrimidine) with a halide or pseudo-halide using a palladium catalyst .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the 4-Chloro-6-neopentylpyrimidine interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized through its donation of electrons to form a new palladium-carbon bond. Transmetalation, on the other hand, involves the transfer of the organoboron group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway that 4-Chloro-6-neopentylpyrimidine participates in. This reaction is crucial for the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, which can be used in various fields such as medicinal chemistry and material science.
Result of Action
The primary result of the action of 4-Chloro-6-neopentylpyrimidine is the formation of carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds, contributing to advancements in various research areas, from medicinal chemistry to material science.
Action Environment
The action of 4-Chloro-6-neopentylpyrimidine is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed under relatively gentle conditions and can tolerate a wide range of functional groups, making it environmentally benign .
属性
IUPAC Name |
4-chloro-6-(2,2-dimethylpropyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,3)5-7-4-8(10)12-6-11-7/h4,6H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVAUQZDHLXSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
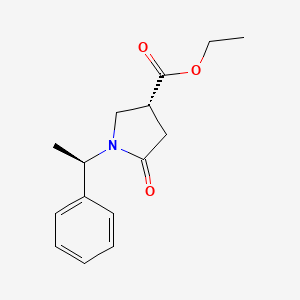
![4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1433269.png)

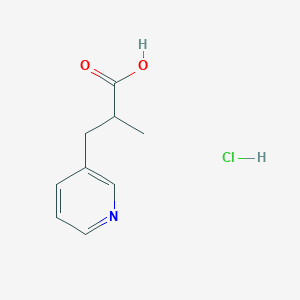
![7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride](/img/structure/B1433274.png)
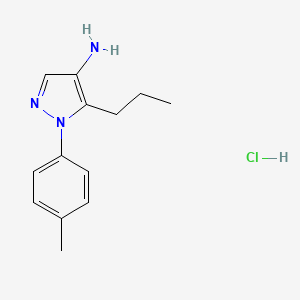
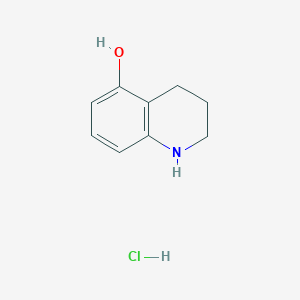
![4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine](/img/structure/B1433280.png)
